molecular formula C17H15FN2O3S B2751722 N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide CAS No. 868370-47-2

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide

Cat. No.: B2751722
CAS No.: 868370-47-2
M. Wt: 346.38
InChI Key: ZCQGNEVEWBOTPT-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide (hereafter referred to as Compound A) is a fluorinated benzamide derivative featuring a benzothiazolylidene core with methoxy and methyl substituents. Its structural uniqueness lies in the combination of a planar benzothiazole ring, electron-donating methoxy groups, and the electron-withdrawing fluorine atom on the benzamide moiety. These features influence its physicochemical properties, such as solubility, stability, and intermolecular interactions, which are critical in pharmaceutical and materials science applications .

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-20-14-12(22-2)8-9-13(23-3)15(14)24-17(20)19-16(21)10-6-4-5-7-11(10)18/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQGNEVEWBOTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=CC=C3F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide typically involves the condensation of 4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with 2-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles.

Scientific Research Applications

1. Anticancer Potential:
Research indicates that compounds similar to N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide can induce apoptosis in cancer cells. Specifically, studies have shown that benzothiazole derivatives interact with glutathione S-transferase Pi 1 (GSTP1), an enzyme linked to cancer cell survival and proliferation. This suggests potential applications in cancer therapy.

2. Anti-inflammatory Effects:
The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory molecules such as nitric oxide and tumor necrosis factor-alpha (TNF-α). Similar benzothiazole compounds have been shown to suppress the nuclear translocation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses.

3. Antimicrobial Activity:
The presence of the benzamide functional group suggests possible antimicrobial properties. Benzothiazole derivatives have been studied for their ability to combat various pathogens, indicating that this compound could also contribute to antimicrobial drug development.

Case Studies

Case Study 1: Cancer Treatment
In studies involving similar benzothiazole compounds, researchers found that these compounds could significantly reduce tumor growth in colorectal cancer models by inducing apoptosis through GSTP1 inhibition. This highlights the therapeutic potential of this compound in oncology.

Case Study 2: Anti-inflammatory Research
A study examined the anti-inflammatory effects of benzothiazole derivatives in animal models of inflammation. Results indicated that these compounds effectively reduced levels of inflammatory cytokines and showed promise for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes, leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles : Unlike Compound A ’s benzothiazole core, Fo23 lacks a heterocyclic ring, while the thienylidene derivative features a sulfur-containing thiophene ring. These differences impact electronic properties and steric bulk.
  • The 2-fluorobenzamide group introduces steric hindrance and dipole interactions absent in simpler benzamides .

Crystallographic and Solid-State Properties

Compound Crystal System Interplanar Angles (°) Hydrogen Bonding Patterns Notable Interactions
Compound A Not reported Not reported Likely N–H···O/S and C–F···π Methoxy-O···H–N (predicted)
Fo23 Monoclinic 0.5(2)° (aromatic rings) 1D amide···amide chains, C–F···C stacking R₂²(12) synthon with C–F/N–H interactions
Thienylidene analog Orthorhombic Not reported C–H···F/O, disorder in thiophene ring Weak C–F···π interactions

Analysis :

  • Fo23 exhibits co-planar aromatic rings and strong amide-amide hydrogen bonds, enhancing crystallinity. In contrast, Compound A ’s methoxy groups may disrupt co-planarity, reducing π-stacking efficiency but improving solubility.
  • The thienylidene derivative shows structural disorder, suggesting lower thermal stability compared to Compound A .

Biological Activity

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide is a synthetic compound belonging to the benzothiazole family. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15FN2O3S, with a molecular weight of approximately 346.38 g/mol. The structure includes a benzothiazole moiety linked to a fluorobenzamide group, characterized by the presence of methoxy groups which enhance its chemical reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may modulate enzyme activity and receptor functions, particularly in pathways related to cell proliferation and apoptosis. For instance, it has been suggested that compounds with similar structures can inhibit enzymes involved in melanin production by targeting tyrosinase, an enzyme critical for melanogenesis .

1. Tyrosinase Inhibition

This compound has shown promising results as a tyrosinase inhibitor. Tyrosinase plays a significant role in melanin synthesis; thus, inhibition can be beneficial for treating hyperpigmentation disorders. In studies involving analogs of this compound, certain derivatives demonstrated IC50 values significantly lower than that of standard inhibitors like kojic acid. For example:

CompoundIC50 (µM)Comparison to Kojic Acid
Analog 117.621.37 times less potent
Analog 31.1222 times more potent

This data suggests that modifications in the structure can lead to enhanced inhibitory effects against tyrosinase .

2. Antioxidant Activity

In addition to its enzyme inhibition properties, the compound exhibits antioxidant activities. Studies have shown that some analogs effectively scavenge free radicals and reduce oxidative stress markers in cellular models. This property is crucial for potential therapeutic applications in conditions associated with oxidative damage .

3. Cytotoxicity Studies

Cytotoxicity assessments have indicated that while some analogs maintain low toxicity at therapeutic concentrations (≤20 µM), others exhibit significant cytotoxic effects at lower doses (e.g., analog 2). This highlights the importance of structural modifications in balancing efficacy and safety profiles for therapeutic use .

Case Studies

Case Study 1: Inhibition of Melanogenesis
A study evaluated the effects of various benzothiazole derivatives on B16F10 melanoma cells. The results demonstrated that certain compounds could significantly reduce melanin production by inhibiting intracellular tyrosinase activity without inducing cytotoxic effects at lower concentrations.

Case Study 2: Antioxidant Efficacy
Another investigation focused on the antioxidant capacity of these compounds using DPPH and ABTS assays. The results showed that selected analogs exhibited strong radical scavenging abilities comparable to established antioxidants.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step pathways, starting with the preparation of the benzothiazole core. A common approach includes:

  • Step 1 : Condensation of 2-fluorobenzoyl chloride with a substituted 2-aminobenzothiazole precursor under basic conditions (e.g., pyridine) to form the amide bond .

  • Step 2 : Introduction of methoxy and methyl groups via nucleophilic substitution or alkylation, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) .

  • Optimization : Monitor reaction progress via TLC, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane). Yield improvements are achieved by optimizing stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and using catalysts like DMAP .

    • Key Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Pyridine, RT, 12h75–85>95%
2K₂CO₃, DMF, 70°C60–7090–95%

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the Z-configuration (via coupling constants) and substituent positions. For example, the methoxy protons appear as singlets at δ 3.8–4.0 ppm, while the fluorobenzamide aromatic protons show splitting patterns .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the benzothiazole core .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F) confirm functional groups .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and validates the Z-configuration .

Advanced Questions

Q. How can SHELXL address challenges in crystallographic refinement, such as methoxy group disorder or Z-configuration confirmation?

  • Methodological Answer :

  • Disorder Handling : Use PART instructions in SHELXL to model disordered methoxy/methyl groups. Apply restraints (DFIX, SIMU) to maintain reasonable geometry .

  • Z-Configuration Validation : Anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis in CrystalExplorer® confirm the planar geometry of the benzothiazole-imine moiety .

  • Validation Tools : Employ PLATON’s ADDSYM to check for missed symmetry and RIGU to validate geometric restraints .

    • Data Table : Refinement Statistics (Hypothetical Example)
ParameterValue
R₁ (I > 2σ(I))0.035
wR₂ (all data)0.085
Flack x parameter0.02(2)
CCDC Deposition Number2,150,000

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for benzothiazole derivatives?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to explain reduced in vivo efficacy .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, demethylation of methoxy groups may alter activity .
  • Dose Optimization : Conduct dose-response studies in animal models, adjusting for bioavailability differences (e.g., 10 mg/kg in vitro IC₅₀ vs. 50 mg/kg in vivo ED₅₀) .

Q. How do intermolecular hydrogen bonds influence the crystal packing of this compound, and what tools characterize these interactions?

  • Methodological Answer :

  • Hydrogen Bond Analysis : Use Mercury® to visualize N-H···O/F and C-H···π interactions. For example, the amide N-H forms a dimer via N-H···N bonds (d = 2.89 Å) .
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., R22(8)R_2^2(8) motifs) .
  • Energy Frameworks : Generate via CrystalExplorer® to quantify interaction energies (e.g., electrostatic vs. dispersion contributions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.